molecular formula C26H24N2O5 B12202437 (7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12202437
M. Wt: 444.5 g/mol
InChI Key: JGDOHPPIVKOUNI-KSEXSDGBSA-N
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Description

(7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including methoxy, benzylidene, pyridinylmethyl, and furobenzoxazinone moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of (7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furobenzoxazinone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzylidene group: This step involves the condensation of 2,4-dimethoxybenzaldehyde with the furobenzoxazinone intermediate.

    Attachment of the pyridinylmethyl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

(7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

(7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

(7Z)-7-[(2,4-dimethoxyphenyl)methylidene]-9-methyl-3-(pyridin-4-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C26H24N2O5/c1-16-25-19(14-28(15-32-25)13-17-6-8-27-9-7-17)10-21-24(29)23(33-26(16)21)11-18-4-5-20(30-2)12-22(18)31-3/h4-12H,13-15H2,1-3H3/b23-11-

InChI Key

JGDOHPPIVKOUNI-KSEXSDGBSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=C(C=C(C=C4)OC)OC)/C3=O)CN(CO2)CC5=CC=NC=C5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=C(C=C(C=C4)OC)OC)C3=O)CN(CO2)CC5=CC=NC=C5

Origin of Product

United States

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